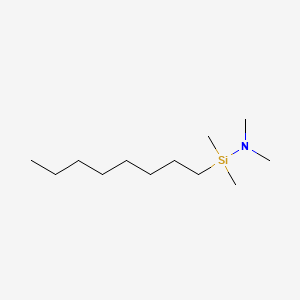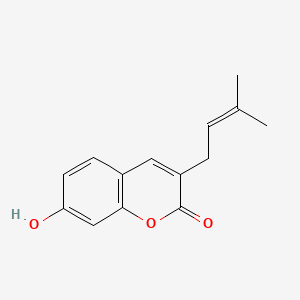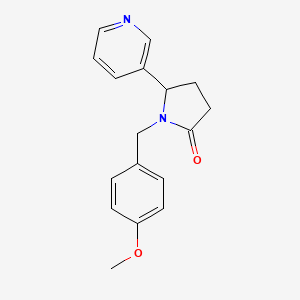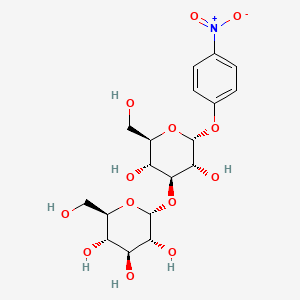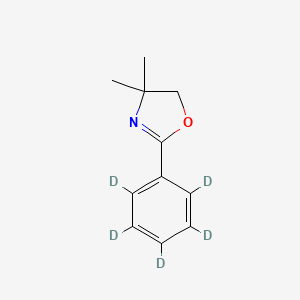
Memantine-d6 Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Memantine-d6 Hydrochloride is an internal standard for the quantification of memantine . Memantine is an NMDA receptor antagonist that blocks NMDA-induced currents in rat retinal ganglion cells by 90% when used at a concentration of 12 μM . It is used to treat moderate to severe dementia of the Alzheimer’s type .
Synthesis Analysis
Memantine, being an UV inactive molecule, was first derivatized by conducting conventional diazotization reaction and further coupling with N,N-dimethyl aniline (DMA) at 2 to 5°C . The newly formed MMT-DMA complex showed characteristic absorbance maximum at 354 nm .Molecular Structure Analysis
The molecular formula of Memantine-d6 Hydrochloride is C12H15D6N • HCl . Its molecular weight is 221.8 .Chemical Reactions Analysis
Memantine is a water-soluble free base containing primary amine group which easily allows formation of Schiff base with carbonyl compounds, formation of acid amide with organic acids, or ionic interaction on its basic primary amine group via diazotization .Physical And Chemical Properties Analysis
Memantine hydrochloride possesses high solubility, high permeability and complete absorption, as it belongs to the class I of biopharmaceutical classification system . It is a white to off-white amorphous or crystalline solid .科学的研究の応用
Alzheimer’s Disease Treatment
Memantine-d6 Hydrochloride is used to treat symptoms associated with Alzheimer’s disease. It has been shown to restore PP2A activity, decrease levels of GSK-3beta and amyloid-beta in the hippocampus, cerebral cortex, and ventricular areas, and attenuate spatial learning and memory deficits in animal models of Alzheimer’s disease .
Parkinson’s Disease and Movement Disorders
This compound is also utilized in the management of Parkinson’s disease and related movement disorders. It helps in reducing symptoms and improving quality of life for patients suffering from these conditions .
Analytical Chemistry Applications
Memantine-d6 Hydrochloride is subject to various analytical methods for its determination, including UV-HPLC (ultraviolet-high performance liquid chromatography) assays and UV-Vis spectroscopy. These methods are crucial for ensuring the quality and dosage of pharmaceutical formulations containing memantine .
Neuroprotection in Cerebral Ischemia
In models of focal cerebral ischemia, Memantine-d6 Hydrochloride has been shown to decrease secretion of matrix metalloproteinase-9 (MMP-9), degradation of collagen IV, reduce the size of brain infarcts, and prevent neuronal cell death .
Ethanol-Seeking Behavior
Research indicates that Memantine can reduce responding on ethanol-associated levers in cue-induced ethanol-seeking tests in rats, suggesting a potential application in addiction studies or therapies .
Pharmaceutical Formulation Analysis
A stability-indicating HPLC method has been developed for the determination of Memantine in pharmaceutical dosage forms. This method ensures the stability and appropriate release rate of the drug from its dosage form .
作用機序
Target of Action
Memantine-d6 Hydrochloride primarily targets the N-methyl-D-aspartate (NMDA) receptors . These receptors are a type of glutamate receptors, located ubiquitously throughout the brain . They play a crucial role in controlling the flow of electrical signals in the brain, which is essential for memory and learning .
Mode of Action
Memantine-d6 Hydrochloride is an uncompetitive antagonist of the NMDA receptors . It works by binding to the NMDA receptor with a higher affinity than Mg2+ ions . This binding blocks the effects of glutamate, a neurotransmitter in the brain that leads to neuronal excitability and excessive stimulation in Alzheimer’s Disease .
Biochemical Pathways
The primary biochemical pathway affected by Memantine-d6 Hydrochloride is the glutamatergic system . By inhibiting the NMDA receptor, Memantine-d6 Hydrochloride targets this system and inhibits excessive glutamatergic activity . This action helps to maintain an optimal level of NMDA, which is crucial for learning and memory .
Pharmacokinetics
After an oral dose, Memantine-d6 Hydrochloride is well absorbed . Its peak drug concentrations are attained in about 3-7 hours . The pharmacokinetics of Memantine-d6 Hydrochloride is proportional in a wide dose range and the apparent elimination half-life (T½) is approximately 60–70 hours . Memantine-d6 Hydrochloride is mainly excreted from the kidney, and hardly metabolized in the liver .
Result of Action
The inhibition of calcium influx into cells, normally caused by chronic NMDA receptor activation by glutamate, leads to the improvement of Alzheimer’s dementia symptoms . This is demonstrated by increased cognition and other beneficial central nervous system effects .
Action Environment
The action of Memantine-d6 Hydrochloride can be influenced by various environmental factors. For instance, the presence of other medications can affect its efficacy. It’s also important to note that Memantine-d6 Hydrochloride can be taken without regard to food, as there is no effect of food on its absorption
Safety and Hazards
将来の方向性
A new dry syrup formulation containing memantine hydrochloride has been developed to improve medication adherence in AD patients and to reduce family and caregiver burden . This new formulation showed bioequivalence to the film-coated tablet under two dosing conditions . There is also a belief that memantine may also benefit other conditions such as schizophrenia and depression .
特性
IUPAC Name |
(3R,5S)-3,5-bis(trideuteriomethyl)adamantan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N.ClH/c1-10-3-9-4-11(2,6-10)8-12(13,5-9)7-10;/h9H,3-8,13H2,1-2H3;1H/t9?,10-,11+,12?;/i1D3,2D3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDDHMLJTFXJGPI-XJAKYWJYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)N)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[C@]12CC3C[C@](C1)(CC(C3)(C2)N)C([2H])([2H])[2H].Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.80 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





